4-Chloro-3'-fluoro-4'-methylbenzophenone
Overview
Description
4-Chloro-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10ClFO. It is a widely used compound that has significant importance in various fields of research and industry
Mechanism of Action
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzophenone derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The presence of chlorine, fluorine, and methyl groups on the benzene ring may influence these reactions.
Biochemical Pathways
Benzophenone derivatives can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific functional groups .
Result of Action
Benzophenone derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the biological targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of benzophenone derivatives .
Safety and Hazards
While specific safety and hazard information for 4-Chloro-3’-fluoro-4’-methylbenzophenone is not available, benzophenones are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may form combustible dust concentrations in air and may cause damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Chloro-3’-fluoro-4’-methylbenzophenone involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at a temperature range of 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Another method involves the use of 4-chloro-3-fluorobenzoyl chloride as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3’-fluoro-4’-methylbenzophenone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-fluoro-4’-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation reactions may produce corresponding ketones.
Scientific Research Applications
4-Chloro-3’-fluoro-4’-methylbenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-fluorobenzophenone: Similar in structure but lacks the methyl group.
4-Chloro-3-methylbenzophenone: Similar but lacks the fluorine atom.
4-Fluoro-4’-methylbenzophenone: Similar but lacks the chlorine atom.
Uniqueness
4-Chloro-3’-fluoro-4’-methylbenzophenone is unique due to the presence of both chlorine and fluorine atoms along with a methyl group, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVZXLALDIFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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